

In-Depth Technical Guide to the Physical and Chemical Properties of Dimethylthiotoluenediamine (DMTDA)

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Compound of Interest

Compound Name: 2,4-Diamino-3,5-dimethylthiotoluene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylthiotoluenediamine (DMTDA), commercially known as Ethacure 300, is a liquid aromatic diamine primarily used as a curative for polyurethane and epoxy resins.^{[1][2]} It exists as a mixture of 2,4- and 2,6-isomers, which imparts it with a low melting point and a liquid state at room temperature, offering significant processing advantages over solid curatives like 4,4'-Methylenebis(2-chloroaniline) (MOCA).^{[3][4]} This document provides a comprehensive overview of the physical and chemical properties of DMTDA, detailed experimental protocols for their determination, and a discussion of its primary chemical reactions. This guide is intended for professionals in research, development, and quality control who require a deep technical understanding of this compound.

Chemical Identity

DMTDA is a substituted toluediamine with two methylthio groups on the aromatic ring. It is typically supplied as a mixture of isomers, predominantly 3,5-dimethylthio-2,4-toluenediamine and 3,5-dimethylthio-2,6-toluenediamine.^[3]

Identifier	Value
Chemical Name	Dimethylthiotoluenediamine (mixture of isomers)
CAS Number	106264-79-3
EC Number	403-240-8
Molecular Formula	C ₉ H ₁₄ N ₂ S ₂
Synonyms	DMTDA, Ethacure 300, 3,5-Dimethylthio-2,4-(or 2,6-)toluenediamine, Bis(methylthio)toluenediamine

Physical Properties

DMTDA is a light yellow to amber, transparent liquid at ambient temperatures.^[1] Its liquid nature is a key advantage, eliminating the melting step required for solid curatives and reducing the risk of airborne dust exposure.^[4] The quantitative physical properties are summarized in the table below.

Property	Value	Unit
Appearance	Light yellow to amber transparent liquid	-
Molecular Weight	214.36	g/mol
Boiling Point	~200 (at 1.68 mmHg)	°C
Density	~1.206	g/cm ³ at 20°C
Refractive Index	~1.659	-
Flash Point	~163 - 176	°C
Viscosity	~690	cPs at 20°C
Water Solubility	162	mg/L at 20°C
Vapor Pressure	10	Pa at 25°C
LogP	2.5	at 20°C

Chemical Properties

The chemical characteristics of DMTDA are defined by the reactivity of its two primary amine groups and the influence of the electron-donating methyl and methylthio substituents on the aromatic ring.

Property	Value	Unit
Isomer Ratio (2,4- / 2,6-)	~77-80 / 17-20	% / %
Amine Value	525 - 535	mg KOH/g
Equivalent Weight	~107	g/eq
Water Content	≤ 0.1	%

Experimental Protocols

The determination of the physical and chemical properties of DMTDA follows standardized methodologies, typically those established by ASTM International. Below are detailed descriptions of the protocols for key experiments.

Determination of Boiling Point (Micro Method)

The boiling point of DMTDA at reduced pressure is determined using a micro-boiling point apparatus, such as a Thiele tube, to ensure uniform heating of a small sample.

- Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heat source.
- Procedure:
 - A small amount of DMTDA (~0.5 mL) is placed into the small test tube.
 - A capillary tube is placed inside the test tube with its open end submerged in the liquid.
 - The assembly is attached to a thermometer and placed in a Thiele tube filled with a heat-transfer fluid (e.g., mineral oil).[\[5\]](#)

- The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 1.68 mmHg).
- The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube as the air inside expands.[6]
- Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid is boiling.
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[5]

Determination of Viscosity

The viscosity of liquid amines like DMTDA is typically measured using a rotational viscometer, following principles outlined in ASTM D2196 or ASTM D4878.

- Apparatus: Rotational viscometer (e.g., Brookfield type), appropriate spindle, temperature-controlled water bath.
- Procedure:
 - The viscometer is calibrated according to the manufacturer's instructions.
 - The DMTDA sample is brought to the specified temperature (e.g., 20°C) using the water bath.
 - A suitable spindle is selected based on the expected viscosity of the liquid.
 - The spindle is immersed in the DMTDA sample to the marked level.
 - The viscometer is operated at a specified rotational speed, and the torque reading is allowed to stabilize.
 - The viscosity in centipoise (cPs) is calculated from the torque reading, spindle type, and rotational speed using the instrument's calibration chart.

Determination of Flash Point (Closed-Cup Method)

The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, in accordance with ASTM D93. This method is suitable for liquids with viscosities like that of DMTDA.[2]

- Apparatus: Pensky-Martens closed-cup flash tester, heat source, ignition source.
- Procedure:
 - A specified volume of the DMTDA sample (e.g., 75 mL) is placed into the test cup.[2]
 - The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
 - At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space above the liquid.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[2]
 - The observed flash point is corrected for any deviation from standard atmospheric pressure.

Determination of Amine Value

The amine value, representing the total basicity of the sample, is determined by potentiometric titration as described in ASTM D2073 or ASTM D6979.[1]

- Apparatus: Potentiometric titrator with a suitable electrode (e.g., combination pH electrode), burette, beaker, magnetic stirrer.
- Reagents: Glacial acetic acid (solvent), perchloric acid in glacial acetic acid (titrant).
- Procedure:
 - A precisely weighed amount of DMTDA is dissolved in glacial acetic acid in a beaker.
 - The electrode is immersed in the solution, and the initial potential is recorded.

- The solution is titrated with a standardized solution of perchloric acid in glacial acetic acid. The titrant is added in small increments, and the potential is recorded after each addition.
- The titration is continued past the equivalence point, which is identified by the largest potential change for a given volume increment.
- A blank titration is performed on the solvent alone.
- The amine value is calculated in mg KOH/g based on the volume of titrant used to reach the equivalence point, its concentration, and the mass of the sample.

Spectroscopic Properties (Predicted)

As experimental spectroscopic data for DMTDA is not readily available in the public domain, the following are predicted characteristics based on its molecular structure, which is a substituted aromatic diamine.

¹H NMR Spectroscopy

- Aromatic Protons (Ar-H): A signal is expected in the aromatic region (~6.0-7.5 ppm). Due to the asymmetric substitution pattern of the isomers, this may appear as a complex multiplet or multiple distinct signals.
- Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. The chemical shift can be highly variable depending on solvent, concentration, and temperature.
- Methylthio Protons (-S-CH₃): Sharp singlets are expected for the methyl groups attached to the sulfur atoms, likely in the 2.0-2.5 ppm region. The two methylthio groups on each isomer may be in slightly different chemical environments, potentially leading to multiple singlets.
- Toluene Methyl Protons (Ar-CH₃): A sharp singlet for the methyl group on the toluene ring is expected, typically around 2.0-2.4 ppm.

¹³C NMR Spectroscopy

- Aromatic Carbons (Ar-C): Multiple signals are expected in the 110-150 ppm range. Carbons bonded to nitrogen (C-NH₂) and sulfur (C-S) will be significantly shifted.

- Methylthio Carbons (-S-CH₃): Signals for the methylthio carbons are expected in the aliphatic region, likely around 15-25 ppm.
- Toluene Methyl Carbon (Ar-CH₃): A signal for the toluene methyl carbon is also expected in the aliphatic region, typically around 20-25 ppm.

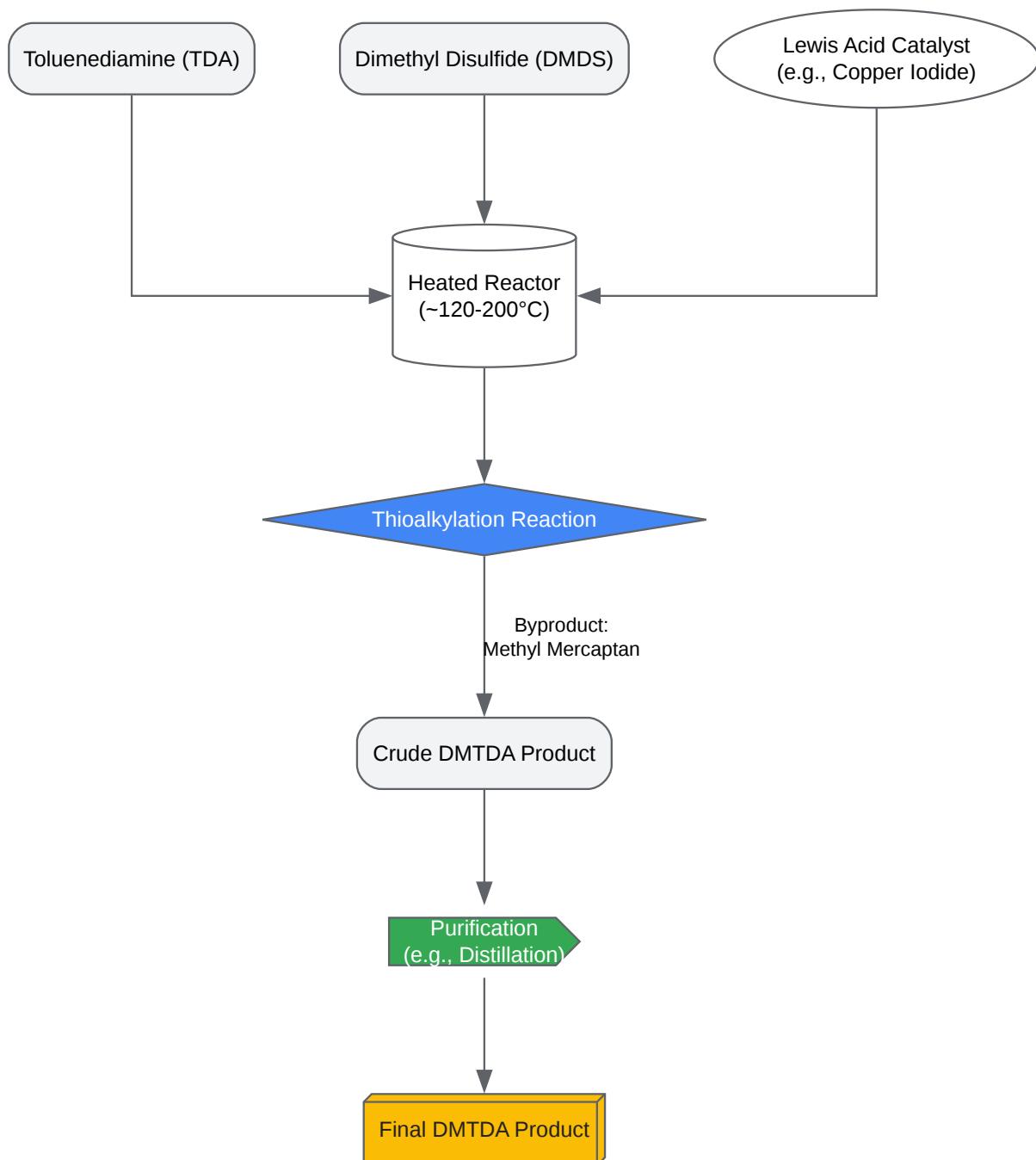
FT-IR Spectroscopy

- N-H Stretching: A pair of medium-to-strong absorption bands is expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
- C-H Stretching (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).
- C-H Stretching (Aliphatic): Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl groups.
- C=C Stretching (Aromatic Ring): Several sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region.
- N-H Bending: A medium to strong band is expected around 1600-1650 cm⁻¹.
- C-N Stretching: A medium-intensity band is expected in the 1250-1350 cm⁻¹ region.
- C-S Stretching: Weak bands may appear in the 600-800 cm⁻¹ region.

Chemical Synthesis and Reaction Pathways

Synthesis of DMTDA

The industrial synthesis of DMTDA typically involves the direct thioalkylation of toluenediamine (TDA) with dimethyl disulfide (DMDS). This reaction is catalyzed by a Lewis acid, such as copper iodide.

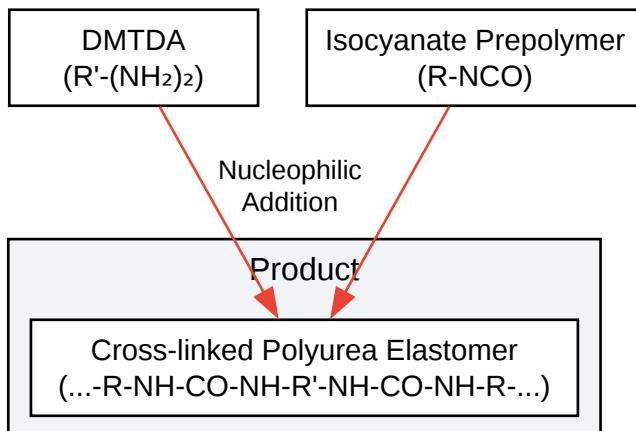


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Caption: General workflow for the synthesis of DMTDA.

Reaction as a Polyurethane Curative

DMTDA's primary application is as a chain extender and curative for polyurethane prepolymers. The two primary amine groups ($-\text{NH}_2$) on DMTDA react with the isocyanate groups ($-\text{NCO}$) of the prepolymer. This reaction forms stable urea linkages, creating a cross-linked, high-performance elastomer.



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Caption: Reaction pathway of DMTDA with isocyanate groups.

The reactivity of DMTDA is lower than that of other diamine curatives like Diethyl Toluenediamine (DETDA), which provides a longer pot life and allows for more controlled processing, especially in applications like casting and reaction injection molding (RIM).

Safety and Handling

DMTDA is considered a low-toxicity alternative to MOCA.^[4] However, it is still a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. It can cause skin and eye irritation. For detailed safety information, the Safety Data Sheet (SDS) provided by the supplier should always be consulted.

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